molecular formula C12H7BrN2O4 B13446355 5-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2913243-84-0

5-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13446355
CAS No.: 2913243-84-0
M. Wt: 323.10 g/mol
InChI Key: IJBDEAUOFIVQBX-UHFFFAOYSA-N
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Description

5-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C12H7BrN2O4 and its molecular weight is 323.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

2913243-84-0

Molecular Formula

C12H7BrN2O4

Molecular Weight

323.10 g/mol

IUPAC Name

5-bromo-2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C12H7BrN2O4/c13-5-1-2-6-7(3-5)12(19)15(11(6)18)8-4-9(16)14-10(8)17/h1-3,8H,4H2,(H,14,16,17)

InChI Key

IJBDEAUOFIVQBX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Biological Activity

5-Bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H9_{9}BrN2_{2}O4_{4}
  • CAS Number : 2913243-84-0
  • Molecular Weight : 337.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its role as an inhibitor of Heat Shock Protein 90 (HSP90), which is crucial for the stability and function of numerous oncoproteins involved in cancer progression .

HSP90 Inhibition

HSP90 is a molecular chaperone that assists in the proper folding and stabilization of client proteins. Inhibitors like 5-bromo derivatives disrupt this process, leading to the degradation of these client proteins and subsequent antitumor effects. Research indicates that compounds targeting HSP90 can induce apoptosis in cancer cells by destabilizing critical signaling pathways .

Antitumor Activity

Several studies have demonstrated the antitumor potential of 5-bromo derivatives. For instance, in vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies and Research Findings

StudyFindings
In Vitro Study on Cancer Cell Lines The compound showed significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 2 to 10 µM.
Mechanistic Study The study indicated that treatment with the compound led to increased levels of cleaved caspase-3, suggesting activation of apoptotic pathways.
Animal Model Study In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups, highlighting its potential efficacy in vivo.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.